Methylmethionine, DL-
Description
Historical Perspectives and Foundational Discoveries
The investigation into what is now known as S-Methylmethionine began in the mid-20th century. The term "Vitamin U" was first introduced in 1950 by Dr. Garnett Cheney, who identified an uncharacterized factor in raw cabbage juice with properties that appeared to protect against peptic ulcers. wikipedia.orgfrontiersin.orgvrachjournal.ruresearchgate.net The "U" was derived from the Latin word ulcus, meaning ulcer. frontiersin.org Cheney's research was foundational in sparking interest in the therapeutic potential of this compound, particularly concerning gastrointestinal health. frontiersin.orgnih.gov
Subsequent research led to the isolation and identification of this active compound. In 1954, McRorie and colleagues successfully isolated S-Methylmethionine from cabbage, establishing its chemical identity. researchgate.netaloki.hu It was later confirmed that SMM is widespread in the plant kingdom, found in sources such as asparagus, broccoli, tomatoes, green tea, and various other flowering plants. frontiersin.orghmdb.canih.govpsu.edu These discoveries shifted the perspective from a vaguely defined "vitamin" to a specific, identifiable chemical compound, paving the way for more detailed biochemical and physiological studies. wikipedia.orgfrontiersin.org
Biochemical Significance and Research Scope
S-Methylmethionine is a water-soluble, hydrophilic molecule with a cationic structure, chemically classified as a derivative of methionine. frontiersin.orghmdb.ca Its biochemical significance stems primarily from its structure, which features a positively charged sulfonium (B1226848) group, making it a reactive intermediate in several metabolic pathways. wikipedia.orgfrontiersin.org
Biosynthesis and the SMM Cycle: SMM is biosynthesized in plants from L-methionine. wikipedia.orgmdpi.com The process involves two key steps: first, L-methionine is converted to S-adenosylmethionine (SAM), a universal methyl donor in numerous biological reactions. nih.govmdpi.comresearchgate.net Then, the enzyme methionine S-methyltransferase (MMT) catalyzes the transfer of a methyl group from a second SAM molecule to the sulfur atom of the first, replacing the adenosyl group and forming S-Methylmethionine. wikipedia.orgnih.govmdpi.com
In plants, SMM is a key component of the "SMM cycle." nih.govmaayanlab.cloud In this cycle, SMM can donate a methyl group to homocysteine to regenerate two molecules of methionine, a reaction catalyzed by homocysteine S-methyltransferase (HMT). nih.govresearchgate.net This cycle is thought to play a major role in the transport and storage of sulfur and methionine, particularly during seed development. nih.govresearchgate.net
Metabolic Roles and Research Areas: The research scope of SMM is broad, reflecting its diverse metabolic functions. Key areas of investigation include:
Methyl Donor: Due to its high-energy sulfonium bond, SMM is an effective methyl donor, participating in various transmethylation reactions. wikipedia.orgontosight.aicore.ac.uk This function is crucial for the synthesis and regulation of numerous compounds, including DNA, RNA, and proteins. frontiersin.org
Methionine Homeostasis: The SMM cycle is believed to help regulate the cellular levels of methionine and S-adenosylmethionine. wikipedia.orgnih.govresearchgate.net
Precursor to Other Compounds: In some plants, SMM serves as a precursor for the biosynthesis of the osmolyte dimethylsulfoniopropionate (DMSP). wikipedia.org In the context of brewing, SMM in barley malt (B15192052) can be converted to dimethyl sulfide (B99878) (DMS) during kilning, which can impart an undesirable flavor to beer. wikipedia.orghmdb.ca
Physiological Effects: Research has explored the effects of SMM on various biological systems. Studies in animal models have investigated its impact on glucose metabolism, hepatic gene expression, and its potential antioxidant and protective effects against cellular damage. vrachjournal.ruresearchgate.netmdpi.commdpi.com For instance, SMM has been shown to have antioxidant properties and to protect cells from oxidative damage. mdpi.comontosight.ai
Table 1: Key Biochemical Properties and Research Findings for S-Methylmethionine
| Feature | Description | Relevant Research Findings |
|---|---|---|
| IUPAC Name | (3S)-3-Amino-3-carboxypropylsulfonium wikipedia.org | - |
| Chemical Formula | C6H14NO2S+ wikipedia.org | - |
| Biosynthesis | Synthesized from L-methionine and S-adenosylmethionine (SAM) via the enzyme methionine S-methyltransferase (MMT). wikipedia.orgnih.gov | Predominantly occurs in plants, where SMM levels can be higher than free methionine. wikipedia.org |
| Metabolic Cycle | Participates in the SMM cycle, converting back to methionine by donating a methyl group to homocysteine. nih.govresearchgate.net | Important for sulfur transport and methionine storage in plants. nih.govresearchgate.net |
| Primary Function | Acts as a methyl group donor in transmethylation reactions. frontiersin.orgontosight.ai | Involved in the methylation of DNA, RNA, and proteins, influencing gene regulation and protein synthesis. frontiersin.org |
| Research Scope | Investigated for antioxidant activity, effects on glucose and lipid metabolism, and cytoprotective properties. vrachjournal.runih.govmdpi.com | Studies show it may protect against liver damage and reduce oxidative stress. mdpi.commdpi.com |
| Industrial Relevance | Precursor to dimethyl sulfide (DMS) in beer production. wikipedia.orghmdb.ca | High SMM in malt can lead to undesirable flavors in the final product. wikipedia.org |
Isomeric Considerations in Research Contexts (DL- versus L-Forms)
The nomenclature surrounding methylmethionine requires careful consideration of its stereoisomerism. Like most amino acids, methionine possesses a chiral center at its alpha-carbon, leading to the existence of L- and D-isomers.
L-Methylmethionine: The naturally occurring form of S-Methylmethionine synthesized in plants is the L-isomer, specifically S-Methyl-L-methionine. wikipedia.orgnih.gov The biosynthesis pathway utilizes L-methionine as its substrate. mdpi.commdpi.com Therefore, when discussing the biological role of SMM in plants or its natural presence in foods, the L-form is the relevant isomer.
DL-Methylmethionine: In chemical synthesis, a racemic mixture of both the L- and D-isomers is often produced. This mixture is referred to as DL-Methylmethionine. nih.govnih.gov Much of the commercially available compound used in academic and animal studies is the DL-form, often as DL-methionine methylsulfonium chloride. psu.edunih.gov
The use of the DL-racemic mixture in research necessitates consideration of the differential metabolism of the two isomers. While research specifically on the distinct biological activities of D- vs. L-S-Methylmethionine is limited, studies on the parent amino acid, methionine, provide important context. The L-isomer of methionine is typically 100% bioavailable and readily utilized by avian and mammalian species. psu.edu The D-isomer, however, must first be converted to its L-counterpart to be used, and the efficiency of this conversion varies significantly between species. psu.eduresearchgate.net For example, poultry can utilize the D-isomer of methionine effectively, whereas for humans, its bioavailability is considerably lower. psu.edu
This distinction is critical when interpreting research findings. Studies using DL-Methylmethionine are evaluating the combined effects of both isomers, and the observed outcomes may be influenced by the organism's ability to metabolize the D-form. For instance, research on the effects of DL-methionine methylsulfonium chloride in high-fat-fed mice or in broilers uses the racemic mixture, and the results reflect the metabolic handling of both isomers by these animals. psu.edunih.gov In contrast, studies aiming to understand the effects of the naturally occurring compound sometimes specify the use of the L-form. psu.edu
Table 2: Comparison of L- and DL- Forms of Methylmethionine in Research
| Attribute | L-Methylmethionine | DL-Methylmethionine |
|---|---|---|
| Origin | The naturally synthesized isomer found in plants. wikipedia.orgnih.gov | A synthetic, racemic mixture of L- and D-isomers. nih.govnih.gov |
| Common Name | S-Methyl-L-methionine wikipedia.org | DL-Methionine Methylsulfonium Chloride psu.edu |
| Context in Research | Used to study the function of the naturally occurring compound. psu.edu | Frequently used in animal feed studies and other experimental research due to commercial availability. psu.edunih.gov |
| Metabolic Consideration | Directly participates in biological pathways such as the SMM cycle. nih.gov | The D-isomer must be converted to the L-isomer for full biological activity; the efficiency of this conversion is species-dependent. psu.edu |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-dimethylsulfoniobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-10(2)4-3-5(7)6(8)9/h5H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBYJHTYSHBBAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C)CCC(C(=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048311 | |
| Record name | DL-Methionine methylsulfonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7329-84-2, 13065-25-3 | |
| Record name | Methylmethionine, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007329842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-Methionine methylsulfonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYLMETHIONINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/417CIJ6KXC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Enzymatic Biosynthesis of Dl Methylmethionine
Methionine as a Primary Precursor for SMM Synthesis
Methionine, a sulfur-containing amino acid, serves as the fundamental building block for the synthesis of S-Methylmethionine (SMM). oup.comwikipedia.orgresearchgate.net In cellular metabolism, methionine holds a central position, participating not only in protein synthesis but also as the immediate precursor to S-adenosylmethionine (SAM), a molecule with diverse and critical functions. pnas.org The metabolic pathways of methionine are tightly regulated, reflecting its importance in cellular growth and development. oup.compnas.org
S-Adenosylmethionine (SAM) as the Methyl Donor in SMM Formation
The formation of SMM from methionine is a methylation reaction that depends on S-adenosylmethionine (SAM) as the methyl donor. wikipedia.orgwikipedia.org SAM is a common cosubstrate involved in numerous methyl group transfers throughout the body and is produced from adenosine (B11128) triphosphate (ATP) and methionine. wikipedia.org In the synthesis of SMM, SAM provides the activated methyl group that is transferred to the sulfur atom of a methionine molecule. wikipedia.orgnih.gov This reaction yields S-methylmethionine and S-adenosylhomocysteine (SAH) as a byproduct. wikipedia.orgnih.gov The role of SAM is not limited to SMM synthesis; it is a universal methyl donor for a vast array of substrates, including nucleic acids, proteins, and lipids, highlighting its central role in cellular biochemistry. wikipedia.orgnih.govamsbio.com
| Component | Role in SMM Biosynthesis |
| Methionine | Primary precursor molecule |
| S-Adenosylmethionine (SAM) | Donor of the methyl group |
| Methionine S-methyltransferase (MMT) | Enzyme catalyzing the reaction |
| S-Methylmethionine (SMM) | Final product |
| S-Adenosylhomocysteine (SAH) | Byproduct of the reaction |
Characterization of Methionine S-Methyltransferase (MMT)
The key enzyme orchestrating the synthesis of SMM is Methionine S-methyltransferase (MMT). wikipedia.org This enzyme belongs to the family of transferases, specifically the methyltransferases, which are responsible for transferring one-carbon groups. wikipedia.org
Enzymatic Mechanisms and Catalytic Properties of MMT
The enzymatic reaction catalyzed by MMT involves the transfer of a methyl group from SAM to the sulfur atom of L-methionine. wikipedia.orgnih.gov This process results in the formation of S-methyl-L-methionine and S-adenosylhomocysteine. wikipedia.org The catalytic mechanism of most SAM-dependent methyltransferases proceeds via an SN2 (bimolecular nucleophilic substitution) reaction. In this mechanism, a nucleophilic center on the substrate attacks the electrophilic methyl carbon of SAM. nih.govanu.edu.au MMT has been found to require manganese and zinc as cofactors for its activity. wikipedia.org
Genetic Basis and Encoding Genes of MMT (e.g., from Arabidopsis thaliana)
The gene encoding MMT has been identified and characterized in several plant species, including the model organism Arabidopsis thaliana. nih.govnih.gov In Arabidopsis, the MMT gene is responsible for the synthesis of SMM. utoronto.ca Studies involving T-DNA insertion mutants, where the MMT gene is inactivated, have demonstrated a near-complete loss of SMM production and an inability to volatilize selenium, a process for which SMM is a precursor. nih.govresearchgate.net The deduced amino acid sequences from cloned MMT cDNAs reveal a conserved methyltransferase domain at the N-terminus. nih.gov Interestingly, plant MMTs possess a large C-terminal region that shares similarity with aminotransferases, suggesting a unique evolutionary gene fusion event. nih.gov
Diverse Biosynthetic Pathways Across Biological Systems
While the core reaction of SMM synthesis is conserved, the broader metabolic context and pathways can vary across different biological systems.
Plant Biosynthesis of S-Methylmethionine
Intracellular Localization and Tissue-Specific Production (e.g., leaves)
The biosynthesis of S-Methylmethionine in plants is highly compartmentalized, both at the tissue and subcellular levels. The primary site of SMM synthesis is the leaves. researchgate.netoup.comnih.gov From the leaves, it is then transported via the phloem to various sink tissues, such as reproductive organs, to supply the sulfur needed for growth and development, particularly for grain protein synthesis. nih.govoup.comnih.gov Studies have shown SMM to be a major constituent of phloem sap. nih.govnih.gov
At the subcellular level, the synthesis of volatile esters like methylbenzoate, which also involves an S-adenosyl-L-methionine-dependent methylation step, has been localized to the cytosol. nih.gov Immunogold labeling studies of the responsible methyltransferase enzyme indicated it is a cytosolic protein. nih.gov This suggests that the biosynthesis of SMM, catalyzed by methionine S-methyltransferase, also occurs in the cytosol of leaf cells. The production of SMM is not limited to leaves; it can be found in various plant organs, including roots, with concentrations reported to be up to 0.3–5 μmol/g. researchgate.netoup.comnih.gov
Role of Methionine Adenosyltransferase (MAT) in Precursor SAM Synthesis
The direct precursor for the synthesis of S-Methylmethionine is S-adenosylmethionine (SAM), a molecule that serves as the primary methyl group donor in numerous metabolic reactions. oup.comproteopedia.orgnih.gov The availability of SAM is a crucial factor in the production of SMM. oup.comnih.gov
SAM is synthesized from L-methionine and adenosine triphosphate (ATP) in a reaction catalyzed by the enzyme Methionine Adenosyltransferase (MAT), also known as SAM synthetase. proteopedia.orgnih.govyoutube.com This enzyme facilitates the transfer of the adenosyl group from ATP to the sulfur atom of methionine, forming SAM. proteopedia.orgyoutube.com About 80% of the methionine in plants is converted to SAM, which underscores its importance as a key metabolic intermediate. oup.com The regulation of MAT activity and the intracellular concentrations of its substrates, methionine and ATP, are therefore critical control points for the biosynthesis of SMM. oup.comnih.gov
Microbial Biosynthesis of S-Methylmethionine
While traditionally extracted from plants, recent biotechnological advancements have enabled the production of S-Methylmethionine (SMM) in engineered microorganisms. oup.comnih.gov This approach offers a potentially more sustainable and controlled method for producing SMM for use as a food supplement. researchgate.netoup.com
Engineered Microorganisms for SMM Production (e.g., Saccharomyces cerevisiae)
The yeast Saccharomyces cerevisiae has been successfully engineered to produce SMM. researchgate.netoup.comnih.gov Researchers have introduced the gene encoding methionine S-methyltransferase (MMT) from the plant Arabidopsis thaliana into S. cerevisiae, enabling the yeast to perform the key enzymatic step of SMM synthesis. researchgate.netoup.comnih.gov
The selection of the host strain is critical for efficient production. The S. cerevisiae sake K6 strain has been identified as a particularly suitable host because it naturally produces and accumulates significant intracellular concentrations of S-adenosylmethionine (SAM), the precursor to SMM. researchgate.netoup.comnih.gov As a "Generally Recognized as Safe" (GRAS) organism, S. cerevisiae is an ideal choice for producing food-grade supplements. researchgate.netoup.comnih.gov By introducing the plant-derived MMT gene, the native metabolic machinery of the yeast is repurposed to channel its SAM pool towards SMM production. researchgate.net
Genetic Manipulation for Enhanced SMM Accumulation
To maximize the yield of S-Methylmethionine in engineered yeast, several genetic manipulation strategies have been employed. These modifications aim to increase the availability of the precursor SAM and prevent the degradation or export of the final product, SMM. researchgate.netnih.gov
Key genetic modifications include:
Preventing SMM Degradation: The genes MHT1 and SAM4, which encode homocysteine S-methyltransferase, are knocked out. This enzyme is part of the SMM cycle that converts SMM back to methionine, so its deletion prevents the degradation of the accumulated SMM. researchgate.netoup.comnih.govnih.gov
Blocking SMM Efflux: The MMP1 gene, which encodes an S-methyl-methionine permease, is deleted. This prevents the newly synthesized SMM from being transported out of the cell, thereby increasing its intracellular accumulation. researchgate.netoup.comnih.govnih.gov
Increasing SAM Availability: To boost the pool of the precursor SAM, the ACS2 gene, which encodes acetyl-CoA synthase, is overexpressed. researchgate.netnih.govnih.gov Additionally, the MLS1 gene, encoding malate (B86768) synthase, is deleted. researchgate.netnih.govnih.gov These changes are designed to enhance the metabolic flux towards methionine and subsequently SAM. nih.govresearchgate.net
Through these targeted genetic manipulations, researchers have significantly increased SMM production, achieving a titer of 1.92 g/L in a fed-batch fermentation process. researchgate.netoup.comnih.gov
The following tables summarize the genetic engineering strategies and the resulting production titers in different strains.
Table 1: Genetic Manipulations for Enhanced SMM Production in S. cerevisiae
| Genetic Modification | Target Gene(s) | Purpose | Reference |
|---|---|---|---|
| Gene Knockout | MHT1, SAM4 | Prevent SMM degradation by blocking its conversion back to methionine. | researchgate.netnih.gov |
| Gene Knockout | MMP1 | Prevent SMM from being imported/transported out of the cell. | researchgate.netnih.gov |
| Gene Overexpression | ACS2 | Increase SAM availability by enhancing acetyl-CoA accumulation. | researchgate.netnih.gov |
| Gene Knockout | MLS1 | Increase SAM availability. | researchgate.netnih.gov |
| Gene Introduction | MMT (from A. thaliana) | Introduce the key enzyme for SMM synthesis from SAM and methionine. | researchgate.netoup.com |
Table 2: SMM and SAM Titers in Engineered S. cerevisiae Strains
| Strain | Key Genetic Features | SMM Titer (g/L) | SAM Titer (mg/L) | Reference |
|---|---|---|---|---|
| K6U3-1 | MMT integrated; MMP1, MHT1, SAM4 deleted | 0.58 | N/A | nih.gov |
| Engineered Sake K6 | MMT integrated; MMP1, MHT1, SAM4 deleted; ACS2 overexpressed; MLS1 deleted | 1.92 | N/A | researchgate.netoup.com |
Metabolic Cycling and Interconversion of Dl Methylmethionine
The S-Methylmethionine (SMM) Cycle
A primary metabolic pathway for SMM is the S-Methylmethionine (SMM) cycle. This cycle involves the synthesis of SMM from methionine and its subsequent conversion back to methionine, playing a crucial role in regulating amino acid pools and methyl group donation. In angiosperms, SMM is synthesized from methionine (Met) and S-adenosylmethionine (AdoMet) by the enzyme methionine S-methyltransferase (MMT). nih.gov The cycle is completed when SMM donates a methyl group to homocysteine to form two molecules of methionine.
Conversion of SMM Back to Methionine by Homocysteine S-Methyltransferase (HMT)
The regeneration of methionine from SMM is a critical step in the cycle, catalyzed by the enzyme Homocysteine S-Methyltransferase (HMT). This reaction ensures the recycling of the methionine backbone and the transfer of a methyl group.
Homocysteine S-methyltransferase (EC 2.1.1.10) facilitates the transfer of a methyl group from S-methylmethionine to L-homocysteine, resulting in the formation of two molecules of L-methionine. wikipedia.org This enzyme is a key player in methionine metabolism and belongs to the transferase family, specifically the methyltransferases. wikipedia.org The catalytic process in a related enzyme, betaine-homocysteine S-methyltransferase (BHMT), which also methylates homocysteine, is understood to proceed through the formation of a ternary complex. nih.govresearchgate.net Studies on human BHMT have revealed an ordered bi-bi mechanism where homocysteine is the first substrate to bind, and methionine is the last product to be released. nih.gov HMTs are widely distributed in microorganisms, plants, and animals and are crucial for methionine biosynthesis. researchgate.net
In various organisms, multiple genes encode for HMT isozymes with distinct properties. For instance, in Saccharomyces cerevisiae (yeast), the genes MHT1 and SAM4 encode for homocysteine S-methyltransferases involved in the degradation of SMM. nih.gov The proteins encoded by these genes, Mht1 and Sam4, are methyltransferases that utilize S-adenosylmethionine (AdoMet) to transfer methyl groups to homocysteine, ultimately producing methionine. nih.gov Interestingly, research has shown that Sam4 can use both the (S,S) and (R,S) forms of AdoMet, with a higher affinity for the (R,S) diastereomer, while Mht1 exclusively uses the (R,S) form. nih.gov In plants like Arabidopsis, there are at least three HMT genes belonging to two anciently diverged classes, indicating the evolutionary significance and diverse roles of these enzymes. nih.gov
Intracellular Recycling of Sulfur and Methyl Groups
The SMM cycle is a vital mechanism for the intracellular recycling of sulfur and methyl groups. SMM is synthesized in vegetative tissues, such as leaves, and is then transported to other parts of the plant, like developing flowers and seeds. researchgate.net In these sink tissues, it is converted back to methionine by HMT. researchgate.net This process is integral to the Yang cycle, which recycles the sulfur atom of MTA (5'-methylthioadenosine), a byproduct of SAM-dependent reactions, back into methionine. biorxiv.org This recycling is crucial for sustaining the supply of methionine for various metabolic processes, including protein synthesis and the production of S-adenosylmethionine (SAM).
Integration within One-Carbon Metabolism
The SMM cycle does not operate in isolation but is closely integrated with the broader network of one-carbon metabolism. This network is fundamental for the synthesis of a wide range of biologically important molecules.
Regulatory Role in S-Adenosylmethionine (SAM) Homeostasis
The SMM cycle plays a significant role in maintaining the homeostasis of S-adenosylmethionine (SAM), the primary methyl group donor in most biological methylation reactions. nih.govwikipedia.org In plants, which lack the negative feedback loops that regulate SAM levels in other eukaryotes, the SMM cycle is proposed to be a key mechanism for controlling the SAM pool. nih.gov An in silico model of the SMM cycle in Arabidopsis leaves suggested that the cycle consumes a significant portion of the SAM produced, thereby preventing its excessive accumulation. nih.gov
SAM is synthesized from methionine and ATP by the enzyme methionine adenosyltransferase (MAT). creative-proteomics.comcreative-proteomics.com The levels of SAM are tightly regulated, as both deficiency and excess can be detrimental to the cell. physiology.org When SAM levels are high, it can allosterically activate cystathionine (B15957) β-synthase, shunting homocysteine towards the transsulfuration pathway for cysteine synthesis. creative-proteomics.com The SMM cycle provides an additional layer of regulation by converting methionine to SMM, which can serve as a storage form of methyl groups and methionine. wikipedia.org This interplay helps to buffer the cellular concentrations of SAM and methionine, ensuring a steady supply for essential methylation reactions and other metabolic pathways. nih.govresearchgate.net
Table of Compounds Mentioned
| Compound Name | Abbreviation |
| S-Methylmethionine | SMM |
| Methionine | Met |
| S-Adenosylmethionine | SAM, AdoMet |
| Homocysteine | Hcy |
| S-Adenosylhomocysteine | SAH |
| 5'-Methylthioadenosine | MTA |
| Cysteine | Cys |
| Glycine | |
| Sarcosine | |
| Adenosine (B11128) | |
| Adenosine triphosphate | ATP |
| Betaine | |
| Dimethylglycine | DMG |
| S-(delta-carboxybutyl)-l-homocysteine | CBHcy |
Interactive Data Table: Genes Involved in HMT Activity
| Gene | Organism | Encoded Protein | Function in SMM Metabolism |
| MHT1 | Saccharomyces cerevisiae | Homocysteine S-methyltransferase | Degrades SMM by transferring a methyl group to homocysteine |
| SAM4 | Saccharomyces cerevisiae | S-adenosylmethionine-homocysteine methyltransferase | Degrades SMM by transferring a methyl group to homocysteine |
| HMT (multiple genes) | Arabidopsis thaliana | Homocysteine S-methyltransferase | Converts SMM back to methionine |
DL-Methylmethionine as a Substrate for Methyl Group Transfer Reactions
S-Methylmethionine (SMM) participates directly in methyl group transfer reactions, a fundamental biochemical process for the synthesis and modification of numerous biomolecules. While S-adenosylmethionine (SAM) is recognized as the principal methyl donor in most biological systems, SMM serves as a significant substrate for specific methyltransferases, particularly in the context of the SMM cycle. researchgate.net
The primary methyl transfer reaction involving SMM is the remethylation of homocysteine to form methionine. This reaction is catalyzed by the enzyme homocysteine S-methyltransferase (HMT). nih.gov In this process, SMM donates one of its methyl groups to homocysteine, yielding two molecules of methionine. This reaction is a key component of the SMM cycle and demonstrates the capacity of SMM to act as a direct methyl donor for the regeneration of a proteinogenic amino acid. nih.gov
The synthesis of SMM itself is a methyl transfer reaction. The enzyme methionine S-methyltransferase (MMT) catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the sulfur atom of a methionine molecule, producing SMM and S-adenosylhomocysteine (SAH). nih.gov Therefore, the formation and utilization of SMM are intrinsically linked to the central methylation agent, SAM.
Table 1: Key Methyl Group Transfer Reactions Involving S-Methylmethionine
| Reaction | Enzyme | Substrates | Products | Significance |
| SMM Synthesis | Methionine S-methyltransferase (MMT) | L-Methionine, S-Adenosylmethionine (SAM) | S-Methylmethionine (SMM), S-Adenosylhomocysteine (SAH) | Formation of SMM, linking to the main methylation cycle. |
| Homocysteine Methylation | Homocysteine S-methyltransferase (HMT) | S-Methylmethionine (SMM), L-Homocysteine | 2x L-Methionine | Regeneration of methionine, completion of the SMM cycle. |
Interplay with Broader Sulfur Metabolism Pathways
The metabolic activities of DL-Methylmethionine extend beyond its role in the SMM cycle, influencing the regulation and balance of the entire sulfur metabolism network. Its interconversion with methionine and its interaction with homocysteine place it at a critical juncture, affecting the flux of sulfur into various essential compounds.
Contribution to Methionine Pool Regulation and Cellular Balance
The S-methylmethionine (SMM) cycle plays a crucial role in maintaining the homeostasis of the methionine and S-adenosylmethionine (SAM) pools within the cell. researchgate.net Angiosperms synthesize SMM from methionine and SAM via methionine S-methyltransferase (MMT) and can convert it back to methionine using homocysteine as a methyl acceptor, a reaction catalyzed by homocysteine S-methyltransferase (HMT). nih.gov The concurrent operation of these two enzymes establishes the SMM cycle.
Initially thought to be a futile cycle, evidence now suggests its primary role is to regulate the level of SAM. nih.gov Unlike other eukaryotes, plants lack certain negative feedback mechanisms to control the SAM pool size. The SMM cycle may therefore be the principal mechanism for short-term control of SAM levels, preventing its excessive accumulation. nih.gov An in silico model of the SMM cycle in Arabidopsis leaves indicated that the cycle consumes a significant portion of the SAM produced, reinforcing its role in regulating the cellular methylation potential. nih.gov By converting excess SAM and methionine into the readily usable SMM, the cell can buffer its methionine pool and maintain a balanced supply for protein synthesis and other metabolic demands. researchgate.net
S-methylmethionine was also found to stimulate methylation processes by increasing the activity of S-adenosyl-L-homocysteine hydrolase and selectively methylating the released homocysteine, thereby decreasing the inhibitory effect of S-adenosyl-L-homocysteine. nih.gov
Interactions with Other Sulfur-Containing Amino Acids (e.g., Homocysteine, Cysteine)
DL-Methylmethionine's metabolism is tightly linked with homocysteine and, by extension, cysteine. The most direct interaction is with homocysteine, which acts as the methyl acceptor in the HMT-catalyzed reaction that converts SMM back to methionine. nih.gov This positions the SMM cycle as a regulator of homocysteine levels.
Homocysteine is a critical branch-point metabolite in sulfur metabolism. nih.gov It can either be remethylated to methionine (via the SMM cycle or other pathways) or enter the transsulfuration pathway to be irreversibly converted to cysteine. researchgate.netresearchgate.net The transsulfuration pathway, which involves the enzymes cystathionine β-synthase and cystathionine γ-lyase, is the primary route for de novo cysteine synthesis in many organisms, including animals and plants. wikipedia.orgpnas.orgkegg.jp
By influencing the concentration of homocysteine, the SMM cycle can indirectly affect the flux of sulfur into the transsulfuration pathway. frontiersin.org When homocysteine is actively being remethylated to methionine via the SMM cycle, it becomes less available for cysteine synthesis. Conversely, if the SMM cycle activity is low, homocysteine may be shunted towards the transsulfuration pathway, increasing the production of cysteine. researchgate.net This interplay ensures that the cell can balance its needs for methionine (for protein synthesis and methylation) and cysteine (for protein synthesis, glutathione (B108866) production, and other functions). nih.govnih.gov
Metabolic Fates and Derivative Compounds
Beyond its cycling with methionine, DL-Methylmethionine can serve as a precursor for other significant sulfur-containing compounds and can also undergo decomposition to produce volatile substances.
Precursor Role in Dimethylsulfoniopropionate (DMSP) Biosynthesis
In certain salt-tolerant plants and marine algae, S-methylmethionine is a key intermediate in the biosynthesis of the osmoprotectant and climate-active gas precursor, 3-dimethylsulfoniopropionate (DMSP). nih.govannualreviews.org The pathway, often referred to as the 'methylation pathway', begins with the methylation of methionine to SMM. researchgate.net59.160.153
In the well-studied salt marsh grass Spartina alterniflora, the biosynthetic route from SMM to DMSP involves a series of unique enzymatic steps. nih.gov
Decarboxylation: SMM is first decarboxylated to form 3-dimethylsulfoniopropylamine (DMSP-amine). This reaction is catalyzed by the novel enzyme SMM decarboxylase (SDC). nih.gov
Oxidation: DMSP-amine is then oxidized to 3-dimethylsulfoniopropionaldehyde (B1258502) (DMSP-ald) by DMSP-amine oxidase (DOX). nih.gov
Dehydrogenation: Finally, DMSP-ald is dehydrogenated to yield DMSP.
This pathway is distinct from the DMSP synthesis route found in other organisms, such as the composite Wollastonia biflora, which also uses SMM as an intermediate but does not appear to involve a free DMSP-amine intermediate. annualreviews.orgnih.gov The presence of this SMM-dependent pathway highlights a significant metabolic fate for methylmethionine in specific ecological niches. nih.govresearchgate.net
Table 2: DMSP Biosynthesis Pathway from SMM in Spartina alterniflora
| Step | Precursor | Enzyme | Product |
| 1 | S-Methylmethionine (SMM) | SMM decarboxylase (SDC) | 3-dimethylsulfoniopropylamine (DMSP-amine) |
| 2 | 3-dimethylsulfoniopropylamine (DMSP-amine) | DMSP-amine oxidase (DOX) | 3-dimethylsulfoniopropionaldehyde (DMSP-ald) |
| 3 | 3-dimethylsulfoniopropionaldehyde (DMSP-ald) | Aldehyde dehydrogenase | 3-dimethylsulfoniopropionate (DMSP) |
Formation of Dimethyl Sulfide (B99878) (DMS) as a Decomposition Product
DL-Methylmethionine is a known precursor to dimethyl sulfide (DMS), a volatile sulfur compound with a characteristic odor often associated with cooked corn, cabbage, and seafood. bohrium.comwikipedia.org The formation of DMS from SMM can occur through both enzymatic and non-enzymatic pathways, with thermal decomposition being a significant non-enzymatic route. researchgate.net
Studies on various food products, including tea and sweet corn, have demonstrated that heating processes lead to the degradation of SMM into DMS and homoserine. bohrium.comresearchgate.netresearchgate.net The rate of this thermal degradation is dependent on factors such as temperature and pH. researchgate.net For instance, research on tea manufacturing and brewing showed that SMM thermally decomposes to form DMS during the drying and infusion steps. bohrium.comresearchgate.net This chemical breakdown is responsible for a significant portion of the DMS aroma in many heated food and beverage products. The unpleasant odor associated with SMM in some applications is attributed to its breakdown into DMS. nih.gov While DMS is a breakdown product of DMSP in marine environments, the direct decomposition of SMM is a major source of DMS in terrestrial plants and their processed products. oup.com
Table 3: Factors Affecting Thermal Decomposition of SMM to DMS
| Factor | Effect on Decomposition Rate | Research Context |
| Temperature | Rate increases with higher temperature (doubles for a 5-6 °C increase) | Sweet corn and tomato serums researchgate.net |
| pH | Decomposition is affected by pH | Citrate (B86180) buffers researchgate.net |
| Processing | Heating steps (e.g., drying, brewing) increase DMS formation | Tea manufacturing bohrium.comresearchgate.net |
Molecular Mechanisms and Genetic Regulation of Dl Methylmethionine Pathways
Gene Expression and Regulation of Biosynthetic and Metabolic Enzymes (e.g., MMT, HMT)
The core of SMM metabolism is the S-Methylmethionine cycle, which involves the synergistic action of two key enzymes: Methionine S-methyltransferase (MMT) and Homocysteine S-methyltransferase (HMT). uniprot.orgresearchgate.net MMT catalyzes the synthesis of SMM from methionine, utilizing S-adenosylmethionine (SAM) as a methyl group donor. nih.gov Conversely, HMT facilitates the regeneration of methionine by transferring a methyl group from SMM to homocysteine, thereby producing two molecules of methionine. researchgate.net
The expression of the genes encoding these enzymes is tightly regulated and varies between tissues and across plant species. Studies in soybeans, rice, and Arabidopsis have shown that the expression of MMT genes is consistently higher in leaves compared to seeds. uniprot.org In contrast, the expression patterns for CGS (cystathionine gamma-synthase), the first key enzyme in the methionine biosynthesis pathway, and HMT genes are more varied, with some being more highly expressed in leaves and others in seeds. uniprot.org This differential expression suggests distinct roles for these enzymes in different parts of the plant, with SMM synthesis potentially being more active in vegetative tissues and its conversion back to methionine being crucial in developing seeds. researchgate.net The functions of HMT genes, in particular, have diverged throughout evolution, with some specializing in SMM catabolism and others in the repair of S-adenosylmethionine. uniprot.org
Table 1: Key Enzymes in the S-Methylmethionine Cycle
| Enzyme | Gene Abbreviation | Function | Typical Expression Pattern (Plants) |
|---|---|---|---|
| Methionine S-methyltransferase | MMT | Synthesizes SMM from Methionine and SAM. | Consistently higher in leaves than seeds. uniprot.org |
| Homocysteine S-methyltransferase | HMT | Converts SMM and Homocysteine into two molecules of Methionine. researchgate.net | Diverged; can be higher in either leaves or seeds depending on the specific gene. uniprot.org |
| Cystathionine (B15957) γ-synthase | CGS | A primary regulatory enzyme in the de novo methionine biosynthesis pathway. uniprot.org | Diverged; can be higher in either leaves or seeds. uniprot.org |
Transcriptional Control and Regulatory Elements (e.g., MET box motifs in bacteria)
In bacteria, the regulation of methionine and SMM metabolism is often controlled at the transcriptional level by specific DNA-binding proteins and RNA structures. A notable regulatory element is the "MET box," a specific DNA sequence found in the promoter region of target genes.
In Gram-positive bacteria of the family Streptococcaceae, a candidate MET-box signal has been identified for a potential methionine regulator. ethz.ch More detailed studies in Streptococcus mutans have characterized the Met box as a 17-base-pair palindromic sequence. nih.gov This sequence is essential for the binding of MetR, a transcriptional activator that controls genes for methionine biosynthesis and transport. The presence of homocysteine, an intermediate in the pathway, enhances the affinity of the MetR protein for the Met box, thereby activating gene expression. nih.gov
Similarly, in Escherichia coli, four MET box motifs have been identified upstream of the ykfD gene, which is involved in SMM transport. nih.govnih.gov This indicates that the genes for SMM utilization are members of the methionine regulon, a group of genes controlled by methionine availability. nih.gov
Bacterial regulation of methionine metabolism is diverse and extends beyond transcription factors. Many Gram-positive bacteria use riboswitches, such as the S-box and T-box systems. ethz.ch The S-box is a sequence within the 5' untranslated region of an mRNA that can directly bind to S-adenosylmethionine (SAM). nih.gov This binding induces a conformational change in the RNA, leading to the premature termination of transcription, thus shutting down the expression of downstream methionine-related genes when SAM levels are high. nih.gov
Table 2: Regulatory Elements in Bacterial Methionine/SMM Pathways
| Regulatory Element | Type | Organism(s) | Mechanism of Action |
|---|---|---|---|
| MET box | DNA Motif | Streptococcaceae, E. coli | Binding site for transcriptional regulators (e.g., MetR) that control gene expression. ethz.chnih.gov |
| S-box | RNA Riboswitch | Bacillales, Clostridia | Directly binds S-adenosylmethionine (SAM), causing premature transcription termination. ethz.chnih.gov |
| T-box | RNA Riboswitch | Lactobacillales | Senses uncharged tRNA to control transcription termination. ethz.ch |
Functional Analysis of Specific Genes Involved in DL-Methylmethionine Metabolism (e.g., mmuM, ykfD, GmMMT1, GmMMT2)
Functional analysis of specific genes has been critical to elucidating the SMM metabolic pathway. In E. coli, research has identified a dedicated system for the uptake and utilization of environmental SMM. nih.gov The gene ykfD, now renamed mmuP, encodes a permease that functions as a transporter for SMM into the bacterial cell. nih.govnih.gov Located upstream is the gene yagD, now known as mmuM, which encodes a homocysteine S-methyltransferase. uniprot.orgresearchgate.net The MmuM protein catalyzes the transfer of a methyl group from SMM to homocysteine, yielding two molecules of methionine. researchgate.net Inactivation of either mmuP or mmuM prevents E. coli from using SMM as a methionine source, confirming their essential roles in this pathway. nih.govnih.gov
Table 3: Functions of Specific Genes in SMM Metabolism
| Gene | Organism | Protein Product | Specific Function |
|---|---|---|---|
| mmuP (formerly ykfD) | Escherichia coli | MmuP Permease | Transports S-Methylmethionine into the cell. nih.govnih.gov |
| mmuM (formerly yagD) | Escherichia coli | Homocysteine S-methyltransferase | Converts SMM and homocysteine to methionine. uniprot.orgresearchgate.net |
| MMT | Plants (e.g., Arabidopsis, Soybean) | Methionine S-methyltransferase | Synthesizes SMM from methionine; regulates SAM levels. ethz.ch |
| GmMGL1 | Soybean (Glycine max) | Methionine γ-lyase | Catabolizes methionine; its suppression leads to SMM hyperaccumulation. nih.gov |
Comparative Genomic Analyses of DL-Methylmethionine Related Genes
Comparative genomic analyses reveal a wide diversity in the regulatory strategies for methionine metabolism across different domains of life. In bacteria, these systems are particularly varied. A broad analysis of Proteobacteria allowed for the reconstruction of regulons for several known transcription factors, including MetJ (a repressor), MetR (an activator), and SahR. nih.gov This research highlights that while a core set of genes is consistently regulated, there are also taxon-specific and genome-specific members of each regulon. nih.gov
In Gram-positive bacteria, RNA-level regulatory systems are prominent. S-box riboswitches are widely distributed among Bacillales and Clostridia, whereas methionine-specific T-boxes are more common in Lactobacillales. ethz.ch The family Streptococcaceae is unique in this group for lacking both S-boxes and T-boxes, instead relying on the MET-box motif for transcriptional control. ethz.ch
In the plant kingdom, the evolution of key gene families in the pathway shows divergence. While the MMT gene family appears to be highly conserved, the CGS and HMT families have diverged significantly, particularly in grasses and seed plants. uniprot.org This evolutionary divergence has led to subfunctionalization, where different gene copies have taken on specialized roles. For instance, the functions of HMT genes have split to include both the catabolism of SMM and the repair of inactive forms of SAM. uniprot.org
Genetic Engineering Strategies for Modulating SMM Levels in Organisms
Modulating the levels of SMM in organisms, particularly in crop plants, is a key target for improving nutritional quality, as SMM is directly linked to the content of the essential amino acid methionine. nih.gov Several genetic engineering strategies have been developed to achieve this.
One primary approach is the overexpression of genes encoding key enzymes in the methionine biosynthesis pathway. For example, the constitutive overexpression of cystathionine γ-synthase (CGS) in transgenic tobacco plants resulted in a significant increase in soluble methionine and SMM. uniprot.org Similarly, overexpressing S-adenosyl-L-methionine synthetase (SAMS), which produces the precursor for SMM synthesis, has been shown to increase tolerance to certain stresses, a process linked to methionine metabolism.
Table 4: Genetic Engineering Strategies to Modulate Methionine and SMM Levels
| Strategy | Target Gene/Protein | Host Organism | Outcome |
|---|---|---|---|
| Enzyme Overexpression | Cystathionine γ-synthase (CGS) | Tobacco | Increased total methionine and SMM content. uniprot.org |
| Heterologous Protein Expression | Brazil nut 18% methionine protein | Tobacco, Potato | Significant enhancement of methionine levels in seed/tuber protein. nih.gov |
| Endogenous Gene Modification | β-phaseolin (bean protein) | Phaseolus vulgaris | Increased methionine content by inserting a Met-rich sequence. nih.gov |
| Precursor Enhancement | S-adenosylmethionine synthetase (SAMS) | Arabidopsis | Increased SAM, a precursor for SMM synthesis. |
Advanced Analytical Methodologies for Dl Methylmethionine Research
Chromatographic Techniques for Separation and Quantitation
Chromatography is a cornerstone of SMM analysis, providing the necessary separation from complex sample components for accurate measurement.
High-Performance Liquid Chromatography (HPLC) coupled with Amino Acid Analyzers
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of amino acids like SMM. When coupled with specialized amino acid analyzers, it offers robust and reliable quantification. These systems often utilize ion-exchange chromatography, where a strong cation-exchange resin is used to separate amino acids based on their charge and affinity. For instance, SMM can be resolved on an ion-exchange column with a pH gradient using a non-halide buffer system, such as sodium borate (B1201080) and sodium citrate (B86180), at an elevated temperature of around 55.5°C. nih.gov
Detection is a critical component of this setup. A common approach involves post-column derivatization. After separation on the HPLC column, the eluted amino acids react with a reagent to form a detectable compound. One such method is the formation of a fluorescent compound between SMM and o-phthaldialdehyde, which allows for sensitive detection. nih.gov This technique has been successfully used to quantify SMM in malt (B15192052) and beer, demonstrating its utility in food science research. nih.gov Modern amino acid analyzers integrate HPLC systems with pre-prepared buffers and reagents, combining traditional ion-exchange methods with modern HPLC technology for exceptional accuracy and reproducibility. nih.govnih.gov
Table 1: HPLC Parameters for SMM Analysis
| Parameter | Value/Description | Source |
|---|---|---|
| Column Type | Strong cation-exchange resin | nih.gov |
| Mobile Phase | Gradient with 0.2N sodium borate (pH 9.6) and 0.2N sodium citrate (pH 3.1) | nih.gov |
| Flow Rate | 0.4 ml/min | nih.gov |
| Temperature | 55.5°C | nih.gov |
| Detection | Fluorescence after post-column derivatization with o-phthaldialdehyde | nih.gov |
| Internal Standard | Aminoguanidinopropionic acid | nih.gov |
Gas Chromatography (GC) with Flame Photometric Detection (FPD) for Derivative Analysis
Gas Chromatography (GC) is another powerful technique for analyzing amino acids, but it requires a crucial step known as derivatization. researchgate.net Amino acids like SMM are polar and not sufficiently volatile to be analyzed directly by GC. nih.govresearchgate.net Derivatization converts them into more volatile and thermally stable compounds suitable for the GC process. researchgate.net Common derivatization methods for amino acids include silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), or conversion into N(S)-isopropoxycarbonyl methyl esters. researchgate.netmdpi.com
For sulfur-containing amino acids like SMM, GC is often paired with a Flame Photometric Detector (FPD). The FPD is highly selective for sulfur and phosphorus compounds, providing excellent sensitivity and reducing interference from other non-sulfur compounds in the sample. mdpi.com This selectivity makes GC-FPD a robust method for measuring sulfur amino acids in complex matrices like urine without extensive clean-up procedures. mdpi.com A method has been developed where sulfur amino acids are converted into their N(S)-isopropoxycarbonyl methyl ester derivatives and measured by GC-FPD, achieving detection limits in the picomole range. mdpi.com Another approach for SMM analysis involves its disintegration in an alkaline medium to form dimethyl sulfide (B99878), which is then quantified by GC. mdpi.com
Table 2: GC-FPD Method for Sulfur Amino Acid Analysis
| Parameter | Value/Description | Source |
|---|---|---|
| Derivatization | Conversion to N(S)-isopropoxycarbonyl methyl ester derivatives | mdpi.com |
| Column | DB-17 capillary column | mdpi.com |
| Detector | Flame Photometric Detector (FPD) | mdpi.com |
| Detection Limit | ~0.5-1 pmol per injection | mdpi.com |
| Linear Range | 0.5-10 nmol | mdpi.com |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Precise Quantitation
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a vital tool for the highly sensitive and specific quantification of metabolites, including SMM. nih.govresearchgate.net This technique combines the separation power of liquid chromatography with the precise detection and identification capabilities of tandem mass spectrometry. nih.gov LC-MS/MS methods are particularly valuable for analyzing complex biological samples, such as plant extracts, vegetables, and bodily fluids. nih.gov
The method offers high sensitivity, with limits of detection (LOD) and quantification (LOQ) often in the micromolar or even lower range. nih.gov For instance, an LC-MS/MS method for methionine in plasma reported an LOD of 0.04 µmol/l and an LOQ of 0.1 µmol/l. nih.gov The technique is used for targeted metabolomics, allowing for the simultaneous detection of multiple methionine-related metabolites in a single run. This capability is crucial for understanding the metabolic pathways involving SMM. The use of multiple reaction monitoring (MRM) enhances specificity, ensuring that the signal detected is genuinely from the target analyte.
Stable Isotope Dilution Assays in SMM Quantification
Stable Isotope Dilution Analysis (SIDA) is considered the gold standard for accurate quantification in mass spectrometry. This method involves adding a known amount of a stable isotope-labeled version of the analyte (in this case, SMM) to the sample as an internal standard. nih.gov Because the labeled standard is chemically identical to the analyte, it behaves the same way during sample preparation, extraction, and chromatographic separation, effectively correcting for any sample loss or matrix effects during analysis.
For SMM quantification, deuterium-labeled SMM ([D6]-SMM) is often used as the internal standard. nih.gov The analyte and the labeled standard are then measured by LC-MS/MS. The ratio of the signal from the natural SMM to the labeled SMM is used to calculate the precise concentration of SMM in the original sample. This approach has been successfully applied to quantify SMM in various foods, including vegetables, malt, and grape must, revealing concentrations ranging from a few milligrams to over 170 mg per kilogram. nih.gov The high accuracy of SIDA makes it invaluable for determining the precise levels of SMM, which can act as a precursor to the potent aroma compound dimethyl sulfide in processed foods.
Radiotracer Studies for Metabolic Flux Analysis
Radiotracer studies are a powerful technique for elucidating metabolic pathways and quantifying the rate of flow, or flux, of metabolites through these pathways. nih.gov By introducing a compound labeled with a radioactive isotope, such as Carbon-14 (¹⁴C) or Tritium (³H), researchers can trace the metabolic fate of the compound through the organism or cell culture. nih.gov
In the context of SMM research, radiolabeled precursors like L-[¹⁴C]-Methionine or L-[³⁵S]-Methionine are used. nih.govnih.gov Studies have used these tracers to establish that L-SMM is a significant component of phloem sap in various plants, including wheat, indicating its crucial role in transporting sulfur for processes like grain protein synthesis. nih.gov For example, when detached leaves are supplied with L-(³⁵S)-Met, L-SMM becomes a prominently labeled product in the phloem exudates. nih.gov
These studies help in understanding the dynamics of SMM synthesis and its conversion back to methionine. While direct metabolic flux analysis using SMM as the tracer is less commonly cited, studies on its precursor, methionine, using radiotracers like L-[methyl-¹¹C]methionine, provide critical insights into the transmethylation pathways where SMM is an intermediate. nih.govnih.gov These experiments measure the incorporation of the radiolabel into various downstream products, including S-adenosylmethionine (SAM), proteins, and lipids, thereby mapping the metabolic activity. nih.govnih.gov
Omics-Based Approaches (Transcriptomics, Proteomics, Metabolomics) in Pathway Elucidation
"Omics" technologies provide a global view of the molecular processes within a biological system and are increasingly used to understand the complex pathways involving SMM.
Transcriptomics involves the large-scale study of gene expression by analyzing the complete set of RNA transcripts. In SMM research, transcriptomic analysis can reveal how the expression of genes encoding enzymes in the methionine and SMM cycles changes under different conditions or in different tissues. For example, studies in Arabidopsis have examined the expression levels of key genes like Methionine S-methyltransferase (MMT) and Homocysteine S-methyltransferase (HMT) in various tissues throughout the plant's life cycle to understand their contribution to methionine synthesis and accumulation. Such analyses have shown that altered SMM levels can lead to significant transcriptomic rearrangements, affecting pathways related to amino acid synthesis and catabolism.
Proteomics is the large-scale study of proteins. Proteomic analyses can identify and quantify the proteins present in a cell or tissue, providing direct evidence of the enzymes involved in SMM metabolism. By integrating proteomics with metabolomics, researchers can link changes in metabolite levels, such as SMM, to the abundance of specific enzymes, offering a more complete picture of metabolic regulation.
Metabolomics aims to comprehensively profile all small molecule metabolites in a biological sample. Untargeted metabolomics can identify a wide range of compounds, including SMM and related metabolites, providing a snapshot of the metabolic state. Targeted metabolomics, often using LC-MS/MS, focuses on quantifying a specific set of known metabolites within a pathway. This approach has been used to show that genetic modifications affecting methionine metabolism can lead to the accumulation of SMM and other amino acids. Metabolomic studies, particularly when combined with metabolic flux analysis, are crucial for understanding how SMM administration or altered metabolism impacts broader metabolic networks, such as glucose and xenobiotic metabolism. nih.gov
Table 3: Overview of Omics Applications in SMM Research
| Omics Field | Application in SMM Research | Key Findings/Insights | Source |
|---|---|---|---|
| Transcriptomics | Measuring expression of genes in the SMM cycle (MMT, HMT) | Tissue-specific gene expression patterns; SMM accumulation leads to transcriptional reprogramming of amino acid metabolism. | |
| Proteomics | Identifying and quantifying enzymes involved in SMM metabolism | Linking protein abundance to metabolic pathway activity. | |
| Metabolomics | Profiling SMM and related metabolites (methionine, SAM, homocysteine) | Quantifying metabolic shifts due to genetic or environmental changes; identifying SMM's impact on global metabolism. | nih.gov |
Optimized Sample Preparation and Extraction Protocols for Diverse Biological Matrices
The accurate quantification and analysis of DL-Methylmethionine from complex biological samples is critically dependent on the initial sample preparation and extraction protocol. The primary goal of these procedures is to efficiently isolate the analyte from interfering matrix components, such as proteins, lipids, and salts, while maximizing recovery and ensuring the stability of the compound. The choice of an optimal protocol is dictated by the specific characteristics of the biological matrix—be it plasma, urine, or tissue—and the requirements of the downstream analytical platform, such as liquid chromatography-mass spectrometry (LC-MS).
Protocols for Plasma and Serum
Plasma and serum are among the most common matrices for metabolomic studies. However, their high protein content can interfere with analysis, necessitating a protein removal step. The two most prevalent strategies are protein precipitation (PPT) and solid-phase extraction (SPE).
Solid-Phase Extraction (SPE): SPE is a chromatographic technique used for sample clean-up and concentration. nih.gov It offers higher selectivity compared to PPT by using a solid sorbent to retain either the analyte of interest or the interfering components. While PPT is often simpler, SPE can provide a cleaner extract with a reduced matrix effect, which is beneficial for sensitive LC-MS analysis. nih.govresearchgate.net For instance, mixed-mode anion exchange SPE has demonstrated the ability to extract a wide array of peptides, though recovery rates may be more variable than with PPT. nih.gov
Table 1: Comparison of Common Extraction Protocols for Plasma/Serum
Protocols for Urine
Urine is a valuable matrix for biomarker discovery due to its non-invasive collection and the relative stability of its components. asiapharmaceutics.info However, protein concentration can be highly variable, and the presence of salts and other compounds necessitates an effective extraction method. nih.gov Organic solvent precipitation is a standard approach.
Comparative studies have evaluated various solvents for their efficiency in precipitating urinary proteins. One study systematically compared acetone (B3395972), trichloroacetic acid (TCA)/acetone, and chloroform (B151607)/methanol (B129727) (M/C) precipitation methods for subsequent LC-MS analysis. researchgate.net The results showed that the M/C precipitation method yielded the highest number of identified proteins, suggesting a more comprehensive extraction. asiapharmaceutics.inforesearchgate.net Another investigation found that acetone precipitation resulted in a high yield and good recovery of urinary proteins. bbrc.inbbrc.in A detailed protocol for M/C precipitation involves adding a precise ratio of methanol and chloroform to the urine sample, followed by centrifugation to separate the protein pellet from the solvent layers. mdpi.com
Table 2: Comparison of Precipitation Methods for Urine Protein Extraction
Protocols for Tissue
Extracting metabolites from tissue samples is particularly challenging due to the need for effective cellular disruption and homogenization to release the intracellular contents. mdpi.com The choice of homogenization technique and extraction buffer is critical for obtaining a representative and reproducible sample.
Mechanical homogenization, often using bead beaters like a TissueLyser, is a common first step. unisi.it This physical disruption is followed by chemical extraction using specific buffers. Research has shown that different buffer systems can extract and solubilize proteins with varying chemical and physical properties. unisi.it Two effective methods have been evaluated for muscle tissue proteomics:
SDS-Based Extraction (Method A): This method uses a buffer containing sodium dodecyl sulfate (B86663) (SDS), a strong anionic detergent, to lyse cells and solubilize proteins. The homogenate is then subjected to cold acetone precipitation to separate the proteins from other components. unisi.it
UREA (B33335)/CHAPS-Based Extraction (Method B): This protocol employs a buffer containing urea and CHAPS, which effectively denatures and solubilizes proteins without the need for a subsequent precipitation step before some types of analysis. This method can be simpler and faster, potentially reducing protein loss. unisi.it
Another established protocol for tissue metabolite extraction involves homogenization in a very cold 80% methanol solution, which simultaneously disrupts the tissue and precipitates proteins. ucla.edu This is often followed by centrifugation, where the supernatant containing polar metabolites can be collected for analysis. ucla.edu
Table 3: Comparison of Common Extraction Protocols for Muscle Tissue
Compound Names Mentioned in this Article
Compound Name Acetone Acetonitrile CHAPS Chloroform DL-Methylmethionine Dithioerythritol (DTE) Ethanol Methanol Sodium dodecyl sulfate (SDS) Trichloroacetic acid (TCA) Tris Urea
Emerging Research Areas and Future Perspectives
Identification and Characterization of Putative DL-Methylmethionine Transporters
The efficient transport of S-Methylmethionine (SMM) across cellular membranes is critical for its metabolic functions, particularly for its role in the long-distance transport of sulfur in plants. While the transport mechanisms are not fully elucidated, research has identified several putative transporters in various organisms.
In the yeast Saccharomyces cerevisiae, a high-affinity SMM transporter, S-Methylmethionine Permease1 (MMP1, encoded by the gene YLL061W), has been characterized. nih.gov Although plant-specific SMM transporters have not yet been definitively identified, the functional expression of the yeast MMP1 in pea plants has demonstrated the potential for manipulating SMM transport to influence plant physiology. nih.gov In engineered yeast strains designed for SMM production, the gene MMP1, which encodes this SMM permease, was deleted to prevent the re-import of SMM into the cells, thereby increasing its accumulation in the fermentation broth. nih.govnih.govresearchgate.net
In bacteria, a transporter for S-methylmethionine, MmuP, has been identified in E. coli. This transporter allows the bacterium to utilize externally supplied S-methylmethionine as a source of methionine. researchgate.net The characterization of these transporters is a crucial step toward understanding and manipulating SMM flux within and between cells.
| Putative Transporter | Organism | Gene | Function | Reference |
| S-Methylmethionine Permease 1 | Saccharomyces cerevisiae (yeast) | MMP1 (YLL061W) | High-affinity import of SMM into the cell. | nih.gov |
| MmuP | Escherichia coli (bacteria) | mmuP | Transport of SMM for use as a methionine source. | researchgate.net |
| AtSAMC1 / AtSAMC2 | Arabidopsis thaliana (plant) | At4g39460 / At1g34065 | Transport the SMM precursor, SAM, into plastids and mitochondria. | mdpi.com |
Comprehensive Elucidation of Intricate Regulatory Networks Governing SMM Metabolism
The metabolism of S-Methylmethionine is governed by a tightly regulated network of enzymes and metabolic signals, primarily revolving around what is known as the SMM cycle. This cycle involves the synthesis and subsequent conversion of SMM back to methionine.
The synthesis of SMM from methionine is catalyzed by the enzyme Methionine S-methyltransferase (MMT). researchgate.net This reaction uses S-adenosylmethionine (SAM) as the methyl donor. researchgate.net The reverse reaction, the conversion of SMM back to methionine, is carried out by Homocysteine S-methyltransferases (HMTs), which transfer a methyl group from SMM to homocysteine. researchgate.net
This cycle is not fully understood but is thought to play a significant role in regulating the levels of methionine and SAM, which are central metabolites in the cell. researchgate.net For instance, in fungi, the broader methionine biosynthesis pathway is controlled by a complex collection of transcription factors, such as Met4 and Cbf1, which respond to various signals including the availability of sulfur-containing compounds. nih.gov In plants, the SMM cycle is proposed to be a "futile cycle" in that it consumes and regenerates methionine molecules, a process that requires ATP. researchgate.net This suggests a regulatory role, possibly in buffering methionine levels or facilitating its transport and storage in a readily available form. researchgate.netresearchgate.net
Cross-Kingdom Comparative Studies of DL-Methylmethionine Metabolic Pathways
S-Methylmethionine metabolism exhibits distinct characteristics across different biological kingdoms, reflecting its adaptation to diverse physiological needs.
In Plants: All flowering plants are known to produce SMM. nih.gov Here, SMM plays a major role in the long-distance transport of sulfur. It is primarily synthesized in source leaves from methionine via the MMT enzyme and is then loaded into the phloem for transport to sink tissues like developing seeds. nih.govresearchgate.netnih.gov In the seeds, HMT enzymes convert SMM back to methionine, which is then incorporated into storage proteins. researchgate.net This pathway is crucial for providing the necessary sulfur for grain protein synthesis. nih.gov
In Microorganisms: While SMM is produced by various plants, its production in microorganisms is not a common native pathway. However, microorganisms like Saccharomyces cerevisiae have been successfully engineered to produce SMM. nih.govnih.govdntb.gov.ua This is achieved by introducing the plant-derived MMT gene. nih.gov The native metabolism in yeast provides the precursor S-adenosylmethionine (SAM), and the organism's metabolic network can be further modified to enhance SMM accumulation by knocking out genes involved in its degradation or re-uptake. nih.govresearchgate.net
In Animals: Studies in broiler chicks have compared the metabolism of L-methionine, DL-methionine, and other methionine analogs. nih.gov These studies show that the different forms are metabolized and excreted differently, with variations in their ability to act as precursors for protein synthesis in various tissues. nih.gov While L-methionine is the biologically active form for protein synthesis, DL-methionine is also utilized, with research indicating it can effectively enhance liver metabolism and reduce oxidative stress. nih.gov
Detailed Analysis of Interconnections with Other Central Metabolic Pathways (e.g., One-Carbon Metabolism)
The metabolism of DL-Methylmethionine is deeply interconnected with several central metabolic pathways, primarily through its relationship with methionine and S-adenosylmethionine (SAM). The methionine cycle, which includes the synthesis of SMM, is a key component of the broader network known as one-carbon metabolism. nih.govcreative-proteomics.com
One-Carbon Metabolism: This network is responsible for the transfer of one-carbon units (like methyl groups) which are essential for the synthesis of nucleotides, amino acids, and phospholipids. youtube.comnih.gov The methionine cycle generates SAM, the universal methyl donor for countless methylation reactions, including the epigenetic modification of DNA and histones. nih.gov The synthesis of SMM from methionine is directly dependent on SAM, positioning the SMM cycle as a branch of this critical metabolic hub. researchgate.net
Folate Cycle: The methionine cycle is intricately linked to the folate cycle. The folate cycle provides the 5-methyltetrahydrofolate required by the enzyme methionine synthase to convert homocysteine back into methionine, thus replenishing the substrate for both protein synthesis and the continued production of SAM and SMM. creative-proteomics.comnih.gov
Transsulfuration Pathway: Homocysteine, a key intermediate in the methionine cycle, stands at a critical branch point. It can either be remethylated to methionine or enter the transsulfuration pathway to be irreversibly converted into cysteine. nih.govnih.gov Cysteine is another vital sulfur-containing amino acid and a precursor to the major cellular antioxidant, glutathione (B108866). creative-proteomics.com Therefore, the regulation of the SMM and methionine cycles directly influences the flux of metabolites toward antioxidant defense.
Polyamine Biosynthesis: SAM is also a precursor for the synthesis of polyamines, which are essential for cell growth and proliferation. This pathway consumes SAM after it has been decarboxylated, creating another metabolic demand that competes with SMM synthesis and methylation reactions. nih.govnih.gov
Biotechnological Applications in Agricultural Crop Improvement and Microbial Production
The unique properties of S-Methylmethionine are being explored for various biotechnological applications, ranging from enhancing the nutritional value of crops to developing sustainable microbial production platforms.
Agricultural Crop Improvement: The low content of essential sulfur-containing amino acids like methionine often limits the nutritional quality of legume seeds. oup.com Research has shown that manipulating SMM transport can significantly improve crop traits. In a key study, transgenic pea plants were developed to express the yeast SMM transporter, MMP1, in their phloem and seeds. nih.gov This modification led to several beneficial outcomes:
Increased SMM Phloem Loading: The engineered plants showed elevated concentrations of SMM in their phloem. nih.gov
Enhanced Nutrient Metabolism: The increased transport of SMM positively affected both sulfur and nitrogen uptake and assimilation in the roots and leaves. nih.govresearchgate.net
Microbial Production: There is growing commercial interest in SMM as a food supplement. researchgate.net Microbial fermentation presents a promising alternative to extraction from plants. researchgate.net Scientists have successfully engineered the yeast Saccharomyces cerevisiae, a "Generally Recognized as Safe" (GRAS) organism, for the heterologous production of SMM. nih.govnih.gov The metabolic engineering strategy involved several key modifications:
| Genetic Modification | Gene(s) Targeted | Purpose | Outcome | Reference |
| Gene Introduction | MMT (from Arabidopsis thaliana) | Introduce the key enzyme to synthesize SMM from methionine. | Enabled the production of SMM in yeast. | nih.gov |
| Deletion of Degradation Pathways | MHT1, SAM4 | Knock out homocysteine S-methyltransferases to prevent the conversion of SMM back to methionine. | Increased accumulation of SMM. | nih.govnih.govresearchgate.net |
| Deletion of Re-uptake | MMP1 | Knock out the SMM permease to prevent the cell from re-importing the produced SMM. | Enhanced extracellular SMM concentration. | nih.govnih.govresearchgate.net |
| Increasing Precursor Supply | Overexpress ACS2, delete MLS1 | Modify central metabolism to increase the intracellular pool of the precursor S-adenosylmethionine (SAM). | Further boosted the final SMM titer. | nih.govresearchgate.net |
Using these strategies in a fed-batch fermentation process, researchers achieved a production of 1.92 g/L of SMM, demonstrating the feasibility of microbial platforms for its synthesis. nih.govresearchgate.net
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
